molecular formula C15H15N B14653748 9H-Carbazole, 9-ethyl-3-methyl- CAS No. 50668-22-9

9H-Carbazole, 9-ethyl-3-methyl-

Cat. No.: B14653748
CAS No.: 50668-22-9
M. Wt: 209.29 g/mol
InChI Key: VKDIWRUULHQWJS-UHFFFAOYSA-N
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Description

9H-Carbazole, 9-ethyl-3-methyl- is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, including organic electronics, photoconductors, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 9-ethyl-3-methyl- typically involves the alkylation of carbazole. One common method is the reaction of carbazole with bromoethane in the presence of a base such as potassium hydroxide, yielding 9-ethylcarbazole. This intermediate can then be further methylated to produce 9H-Carbazole, 9-ethyl-3-methyl- .

Industrial Production Methods: Industrial production methods for carbazole derivatives often involve similar alkylation and methylation reactions, but on a larger scale. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 9H-Carbazole, 9-ethyl-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 9H-Carbazole, 9-ethyl-3-methyl- involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with cellular proteins and enzymes, influencing their activity.

    Pathways Involved: One notable pathway is the activation of the p53 protein, which plays a crucial role in regulating cell cycle and apoptosis.

Comparison with Similar Compounds

Comparison: Compared to other similar compounds, 9H-Carbazole, 9-ethyl-3-methyl- stands out due to its unique combination of ethyl and methyl groups, which can enhance its solubility and reactivity. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .

Properties

CAS No.

50668-22-9

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

9-ethyl-3-methylcarbazole

InChI

InChI=1S/C15H15N/c1-3-16-14-7-5-4-6-12(14)13-10-11(2)8-9-15(13)16/h4-10H,3H2,1-2H3

InChI Key

VKDIWRUULHQWJS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)C3=CC=CC=C31

Origin of Product

United States

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